molecular formula C6H10O3 B1603895 3-Methylcyclopentane-1,2-dione hydrate CAS No. 1396995-49-5

3-Methylcyclopentane-1,2-dione hydrate

Cat. No. B1603895
CAS RN: 1396995-49-5
M. Wt: 130.14 g/mol
InChI Key: LDLRTLHIDXJSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylcyclopentane-1,2-dione hydrate, also known as Methyl cyclopentenolone hydrate or Cyclotene hydrate, is a laboratory chemical used for the synthesis of substances . It is found primarily in its enol form in its pure, anhydrous state and readily forms the diketone form in solution . It is also reported to be present in some electronic cigarettes .


Molecular Structure Analysis

The empirical formula of 3-Methylcyclopentane-1,2-dione hydrate is C6H8O2 · H2O, and its molecular weight is 130.14 g/mol . The SMILES string representation is O.CC1CCC(=O)C1=O .


Physical And Chemical Properties Analysis

3-Methylcyclopentane-1,2-dione hydrate is a solid substance that is soluble in ethanol . It has a melting point of 104-108 °C . It is also known to have a sweet, maple, bready, caramellic flavor with nutty nuances .

Scientific Research Applications

Flavor and Fragrance Industry

3-Methylcyclopentane-1,2-dione hydrate is used in the flavor and fragrance industry due to its organoleptic properties. It imparts a caramel and maple aroma, which is highly valued in the creation of flavors for food products and fragrances for personal care items .

Synthesis of Natural Product Analogues

This compound serves as an efficient synthon for the synthesis of natural product analogues. For instance, it can be used to create derivatives that mimic the structure and function of naturally occurring compounds, which are important in medicinal chemistry .

Electronic Cigarettes

It has been reported that 3-Methylcyclopentane-1,2-dione hydrate is present in some electronic cigarettes. This application raises questions about the safety and regulation of such additives in vaping products .

Food Quality Enhancement

Due to its flavor-enhancing properties, this compound is used to improve the taste of various food products. It is especially useful in products that require a sweet, caramel-like flavor without the addition of actual sugars .

Research on Enol and Diketone Forms

In its pure, anhydrous state, 3-Methylcyclopentane-1,2-dione hydrate is primarily found as the enol form. It readily forms the diketone form in solution, which is significant for research in organic chemistry, studying the behavior of enol to diketone transformations .

Material Science

The compound’s properties are of interest in material science, where it could potentially be used to develop new materials with specific flavor or aromatic characteristics, or as a starting material for more complex chemical syntheses .

Analytical Chemistry

In analytical chemistry, 3-Methylcyclopentane-1,2-dione hydrate can be used as a reference compound for calibration and testing of analytical instruments, ensuring accuracy in flavor and fragrance profiling .

Educational Purposes

Lastly, due to its relatively simple structure and interesting transformation between enol and diketone forms, this compound is used for educational purposes in teaching organic chemistry concepts and laboratory techniques .

properties

IUPAC Name

3-methylcyclopentane-1,2-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2.H2O/c1-4-2-3-5(7)6(4)8;/h4H,2-3H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRTLHIDXJSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C1=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635187
Record name 3-Methylcyclopentane-1,2-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcyclopentane-1,2-dione hydrate

CAS RN

1396995-49-5
Record name 3-Methylcyclopentane-1,2-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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